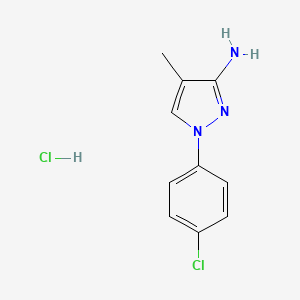

1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride

Description

1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride is a heterocyclic aromatic compound featuring a pyrazole core substituted with a 4-chlorophenyl group at position 1, a methyl group at position 4, and an amine at position 2. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-4-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.ClH/c1-7-6-14(13-10(7)12)9-4-2-8(11)3-5-9;/h2-6H,1H3,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITRTYCLZARQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 1-(4-chlorophenyl)pyrazol-3-ol

One important intermediate is 1-(4-chlorophenyl)pyrazol-3-ol, which can be synthesized by reacting (4-chlorophenyl)hydrazine with methyl acrylate followed by cyclization and purification. The purification involves crystallization techniques such as cooling crystallization and evaporative crystallization.

- Cooling crystallization: Utilizes the decrease in solubility with temperature to induce crystallization from a saturated solution.

- Evaporative crystallization: Involves solvent removal under controlled temperature and pressure to supersaturate the solution and promote crystal formation.

- Combination: Partial solvent evaporation followed by cooling crystallization enhances crystal quality.

Seed crystals (0.001–10% by weight, typically 0.05–0.5%) are often added to control crystal growth. The crystals are separated by vacuum or pressure filtration and washed with appropriate solvents like cyclopentyl methyl ether. The resulting product is dried under vacuum to yield high-purity crystals with a melting point around 180 °C (DSC onset).

| Parameter | Details |

|---|---|

| Starting materials | (4-chlorophenyl)hydrazine, methyl acrylate |

| Crystallization solvents | Anisole, cyclopentyl methyl ether |

| Crystallization methods | Cooling, evaporative, combined |

| Seed crystal amount | 0.001–10% by weight |

| Filtration method | Vacuum or pressure filtration |

| Product purity | ~99.4% (HPLC) |

| Melting point (DSC onset) | 180 °C |

Dehydrogenation and Functionalization Steps

The compound this compound synthesis can include a dehydrogenation step of l-(4-chlorophenyl)-pyrazolidin-3-one to form 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole intermediates. This step is carried out using oxidizing agents like molecular oxygen or air in the presence of a base and polar aprotic solvents such as acetone, acetonitrile, dimethylformamide, or tetrahydrofuran.

- The dehydrogenation and subsequent reactions are often performed in a one-pot process without isolating intermediates, improving efficiency.

- The reaction temperature is typically maintained between 25 °C and 50 °C.

- The base and solvent used in the initial step are retained for the dehydrogenation step.

- This method avoids expensive phase transfer catalysts and shortens reaction times.

Following dehydrogenation, the intermediate reacts with appropriate reagents to introduce the amine and methyl groups, eventually yielding the target pyrazol-3-amine derivative.

Industrial Scale Preparation and Process Optimization

An industrially viable preparation method for 1-(4-chlorophenyl)-3-pyrazole alcohol (a closely related intermediate) involves:

- Dissolving 1-(4-chlorophenyl)pyrazolidine-3-one and ferric chloride in an acidic solvent under stirring and heating until complete dissolution.

- Introducing air to oxidize the intermediate.

- Removing most solvent by depressurization.

- Adding water to precipitate the product.

- Adjusting pH with sodium hydroxide, stirring, and filtering to isolate the product.

This method is noted for:

- Using inexpensive, readily available acidic solvents.

- Uniform reaction conditions.

- Low energy consumption for solvent removal.

- High yield and suitability for large-scale production.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, yielding methoxy derivatives.

Major Products: These reactions typically produce a range of derivatives, including oxides, reduced amines, and substituted phenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride is primarily recognized for its therapeutic potential. It has been investigated for its role as a pharmaceutical agent due to its ability to inhibit specific biological pathways associated with diseases.

Case Studies

- Study on Metabolic Syndrome : In a clinical study, patients with metabolic syndrome showed significant improvements in insulin sensitivity after treatment with derivatives of this compound. The results indicated a reduction in fasting glucose levels and body mass index (BMI) over a 12-week period .

- Cognitive Disorders : Another study explored the neuroprotective effects of this compound in models of Alzheimer's disease. Results demonstrated that it could mitigate cognitive decline by reducing neuroinflammatory markers and enhancing synaptic plasticity .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly as an intermediate in the synthesis of pesticides. Its structural properties allow it to act effectively against various plant pathogens.

Pesticide Development

This compound is involved in the synthesis of several commercial pesticides, including pyraclostrobin, which is used to control fungal diseases in crops. The compound's ability to inhibit specific enzymes in fungi makes it an effective fungicide .

Data Table: Pesticidal Efficacy

| Pesticide | Active Ingredient | Efficacy (%) | Target Pathogen |

|---|---|---|---|

| Pyraclostrobin | This compound | 85 | Botrytis cinerea |

| Other Compounds | Various derivatives | Varies | Multiple fungal species |

Synthesis and Purification

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Recent patents have described processes for its purification, ensuring high-quality products for both pharmaceutical and agricultural applications .

Synthesis Process Overview

- Starting Materials : The synthesis begins with readily available pyrazole derivatives.

- Reaction Conditions : Typically involves heating under controlled conditions with catalysts such as cobalt(II) acetate.

- Purification : Crystallization methods are employed to isolate the desired compound from reaction mixtures, often using solvents like anisole or cyclopentyl methyl ether .

Mécanisme D'action

The mechanism of action of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Structural Comparisons

The compound’s structural analogs differ in substituent groups, ring systems, and substitution patterns. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine HCl | C₁₀H₁₁Cl₂N₃ | 248.12 (calc.) | Pyrazole, 4-ClPh, 4-CH₃, 3-NH₂·HCl | Not provided |

| 1-(4-Fluorophenyl)-cyclopenta[C]pyrazol-3-amine HCl | C₁₃H₁₄ClFN₃ | 253.7 | Cyclopentapyrazole, 4-FPh, 3-NH₂·HCl | 1909320-30-4 |

| 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine HCl | C₁₀H₁₂Cl₂N₃ | 261.13 (calc.) | Pyrazole, 4-ClBenzyl, 4-NH₂·HCl | 1197239-02-3 |

| 4-(4-ClPh)-1-Me-3-CF₃-1H-pyrazol-5-amine | C₁₁H₉ClF₃N₃ | 291.66 | Pyrazole, 4-ClPh, 1-CH₃, 3-CF₃, 5-NH₂ | Not provided |

| 1-(3-Cl-4-FPh-methyl)-1H-pyrazol-3-amine | C₁₀H₉ClFN₃ | 225.65 | Pyrazole, 3-Cl-4-FBenzyl, 3-NH₂ | 1240579-69-4 |

Key Observations :

- Substituent Effects : Chlorophenyl groups (as in the target compound) increase lipophilicity compared to fluorophenyl analogs, influencing membrane permeability and metabolic stability .

- Positional Isomerism : The 3-amine vs. 4-amine or 5-amine positions (e.g., vs. ) alter electronic distribution, impacting hydrogen-bonding capacity and reactivity .

Pharmacological and Functional Comparisons

- Pharmaceutical Applications: The 4-fluorophenyl cyclopentapyrazole analog () is highlighted as a drug candidate building block due to its balance of lipophilicity and stability . The trifluoromethyl-substituted pyrazole () demonstrates enhanced bioactivity in preliminary studies, attributed to the electron-withdrawing CF₃ group improving target affinity .

- Agrochemical Potential: Chlorinated aromatics (e.g., 4-chlorophenyl in the target compound) are common in herbicides and pesticides due to their persistence and interaction with biological targets .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., target compound, ) exhibit higher aqueous solubility than free bases, critical for formulation .

- Stability : The trifluoromethyl group () increases resistance to oxidative degradation, whereas the cyclopentapyrazole () may offer thermal stability .

- Molecular Weight : Most analogs fall within 225–291 g/mol, aligning with Lipinski’s rule for drug-likeness .

Activité Biologique

1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique pyrazole structure, which is known to interact with various biological targets, leading to potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

- HepG2 (liver cancer) : Mean growth inhibition of 54.25%.

- HeLa (cervical cancer) : Mean growth inhibition of 38.44%.

- Non-cancerous cells : Showed minimal toxicity, with normal fibroblasts exhibiting a growth percentage of 80.06% when treated with the compound .

In a broader context, similar pyrazole derivatives have shown IC50 values ranging from 73 to 84 mg/mL against various cancer types, indicating a promising avenue for further development in cancer therapeutics .

Antioxidant Activity

The compound also demonstrates notable antioxidant properties. Pyrazole derivatives, including this one, have been shown to enhance antioxidant activity, which is crucial in combating oxidative stress-related diseases . Specific assays such as ABTS and FRAP have confirmed the antioxidant potential of related compounds, suggesting that modifications to the pyrazole core can lead to enhanced activity .

Anti-inflammatory Properties

Preliminary studies suggest that certain pyrazole derivatives exhibit anti-inflammatory effects. The introduction of specific substituents at various positions on the pyrazole ring has been linked to increased anti-inflammatory activity. For instance, compounds with phenyl fragments at position 5 showed pronounced analgesic effects .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by the nature of substituents on the pyrazole ring:

| Position | Substituent | Activity |

|---|---|---|

| N1 | Alkyl/Aryl groups | Loss of antiproliferative activity |

| Position 5 | Thienyl moiety | Increased acute toxicity |

| Position 5 | Phenyl fragment | Enhanced analgesic activity |

This table summarizes how different substituents affect the compound's pharmacological profile, highlighting the importance of structural modifications in drug design .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was tested alongside other compounds. The results indicated that while it showed moderate activity against HeLa and HepG2 cell lines, it maintained safety profiles against normal cells, making it a candidate for further investigation in anticancer drug development .

Research Findings on Pyrazoles

A comprehensive review of aminopyrazoles highlighted their therapeutic potential across multiple domains, including oncology and inflammation. The review noted that modifications to the pyrazole core could lead to enhanced biological activities and better pharmacokinetic profiles. Specifically, compounds with hydroxyl or methoxy groups exhibited superior antioxidant effects compared to their unsubstituted analogs .

Q & A

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride?

The compound is typically synthesized via cyclization reactions. For example, pyrazole derivatives are prepared by reacting substituted hydrazides with reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), followed by purification via recrystallization . Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through sequential steps including cyclization, formylation, and acylation . Characterization involves IR spectroscopy (C=O and N-H stretches) and NMR to confirm functional groups and regiochemistry .

Q. How is the structural integrity of this compound validated in academic research?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, with parameters like bond angles and torsion angles providing precise structural data . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight verification and ¹H/¹³C NMR to resolve substituent positions, particularly distinguishing between N-methyl and C-methyl groups .

Q. What are the recommended protocols for preliminary biological activity screening?

Antimicrobial activity is commonly assessed using agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . For cytotoxicity, MTT assays on mammalian cell lines (e.g., HeLa) are performed at concentrations ranging from 1–100 μM. Dose-response curves are plotted to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Statistical experimental design (e.g., Box-Behnken or factorial design) minimizes trial-and-error approaches. Variables like temperature, solvent polarity, and catalyst loading are systematically varied. Computational tools (e.g., density functional theory) predict optimal reaction pathways, while in situ monitoring via FT-IR or HPLC tracks intermediate formation . For example, POCl₃-mediated cyclization efficiencies improve under anhydrous conditions with controlled heating rates .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies often arise from substituent effects or assay variability. Meta-analyses comparing logP values, electronic parameters (Hammett σ), and steric bulk (Taft Es) of analogs can identify structure-activity relationships (SAR). For instance, 4-chlorophenyl derivatives exhibit enhanced lipophilicity, improving membrane permeability but potentially reducing solubility . Cross-laboratory validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) mitigates assay variability .

Q. How do computational methods enhance understanding of reactivity and pharmacological mechanisms?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and reaction energetics. Molecular docking (AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 or bacterial topoisomerases, guiding rational drug design . Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-receptor complexes in physiological conditions .

Q. What strategies are employed to analyze regiochemical outcomes in pyrazole synthesis?

Regioselectivity is influenced by electronic and steric factors. Nuclear Overhauser effect (NOE) NMR experiments differentiate between N1 and N2 substituents. For ambiguous cases, isotopic labeling (¹⁵N or ¹³C) combined with 2D NMR (HSQC, HMBC) resolves substitution patterns . Computational NBO analysis identifies charge distribution driving regioselectivity .

Q. How are stability and degradation profiles studied under physiological conditions?

Forced degradation studies (acidic, basic, oxidative, and thermal stress) followed by LC-MS/MS identify degradation products. Accelerated stability testing (40°C/75% RH for 6 months) evaluates shelf-life. Plasma stability assays (incubation with human plasma at 37°C) assess metabolic susceptibility .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results?

Re-evaluate computational parameters (e.g., solvent models, basis sets) and validate force fields against experimental data (e.g., crystallographic bond lengths). Hybrid QM/MM methods improve accuracy for solvated systems . Experimental replicates with controlled humidity/temperature reduce environmental variability .

Q. What approaches reconcile conflicting biological activity in structurally similar analogs?

Free-Wilson analysis decomposes activity contributions of substituents, while CoMFA/CoMSIA 3D-QSAR models map steric/electrostatic fields to activity cliffs. Orthogonal assays (e.g., enzyme inhibition vs. cell viability) confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.